2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. The presence of both benzimidazole and quinoline moieties in its structure imparts unique chemical and physical properties, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate typically involves the condensation of quinaldine (2-methylquinoline) with o-phenylenediamine under oxidative conditions. One common method includes the use of elemental sulfur or iodine in dimethyl sulfoxide (DMSO) as the oxidizing agent . The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Another approach involves the reaction of quinaldine with o-phenylenediamine in the presence of carboxylic acids or aldehydes, which act as condensing agents . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the benzimidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine in DMSO.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and quinoline derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions, forming stable complexes that can participate in redox reactions and electron transfer processes . In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound has a similar structure but with a methyl group on the benzimidazole ring, which can influence its chemical and biological properties.
2-(2’-quinolyl)benzimidazole: Another closely related compound, differing in the position of the quinoline moiety, which affects its coordination behavior and reactivity.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate stands out due to its unique combination of benzimidazole and quinoline moieties, providing a versatile platform for the development of new materials and therapeutic agents. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3.H2O/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;/h1-10H,(H,18,19);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOIYHKDQOYFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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